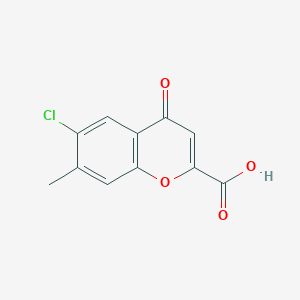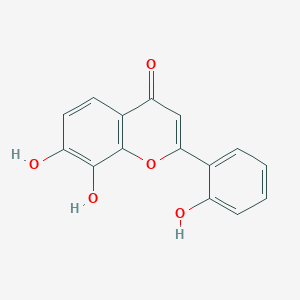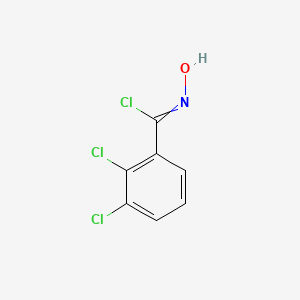
2,2,4,4,6,6-Hexamethylheptane
Vue d'ensemble
Description
2,2,4,4,6,6-Hexamethylheptane is an organic compound with the molecular formula C13H28. It is a highly branched alkane, which is part of the larger family of hydrocarbons. This compound is known for its unique structure, which includes multiple methyl groups attached to a heptane backbone. The presence of these methyl groups significantly influences its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,6-Hexamethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons produces smaller fragments, which can then be selectively alkylated to form the desired compound. This method is efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4,6,6-Hexamethylheptane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions include:
Halogenation: The compound can react with halogens such as chlorine or bromine under UV light to form halogenated derivatives.
Oxidation: Although alkanes are generally resistant to oxidation, under extreme conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of UV light.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid under high temperatures and pressures.
Major Products Formed:
Halogenation: Formation of chlorinated or brominated derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexamethylheptane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes. Researchers use it to understand reaction mechanisms and kinetics.
Biology: The compound is used in studies related to lipid metabolism and the effects of branched hydrocarbons on biological membranes.
Medicine: While not directly used as a drug, it serves as a reference compound in the development of pharmaceuticals that contain branched hydrocarbon chains.
Industry: It is used as a solvent and in the formulation of specialty chemicals due to its stability and non-reactivity under standard conditions.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexamethylheptane is primarily related to its physical properties rather than specific biochemical interactions. Its high degree of branching leads to a lower boiling point and higher volatility compared to linear alkanes. This makes it useful in applications requiring rapid evaporation or low-temperature processing. The molecular targets and pathways involved are generally related to its interactions with other hydrocarbons and solvents.
Comparaison Avec Des Composés Similaires
- 2,2,4,4,6,6-Hexamethylheptane
- 2,2,4,4,5,6-Hexamethylheptane
- 2,2,3,3,4,4-Hexamethylheptane
Comparison: this compound is unique due to its symmetrical structure, which imparts specific physical properties such as a lower boiling point and higher volatility compared to its isomers. The presence of methyl groups at specific positions also influences its reactivity and stability. In comparison, other similar compounds may have different branching patterns, leading to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
2,2,4,4,6,6-hexamethylheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMYLTFOQJHNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383534 | |
| Record name | 2,2,4,4,6,6-hexamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34701-49-0 | |
| Record name | 2,2,4,4,6,6-hexamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)











